[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester
Description
[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester (CAS 122021-01-6) is a piperidine-derived carbamate ester with a molecular formula of C₁₆H₂₄N₂O₃ and a molecular weight of 292.38 g/mol (calculated from formula). The compound features a piperidine ring substituted with a 2-hydroxyethyl group at the 1-position and a methyl-carbamic acid benzyl ester moiety at the 4-position.
This compound is structurally related to pharmacologically active piperidine derivatives, which are often explored in drug discovery for their ability to interact with biological targets like receptors or enzymes. Its synthetic pathway likely involves reductive amination or esterification steps, as seen in analogous piperidine-based compounds .
Properties
IUPAC Name |
benzyl N-[1-(2-hydroxyethyl)piperidin-4-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-17(15-7-9-18(10-8-15)11-12-19)16(20)21-13-14-5-3-2-4-6-14/h2-6,15,19H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMYVYCVJYXHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester is a carbamate derivative characterized by a piperidine ring and a hydroxyethyl substitution. This unique structure enhances its potential biological activity, making it a subject of significant interest in medicinal chemistry. The presence of the benzyl ester moiety contributes to its lipophilicity, which can influence pharmacokinetic properties and interactions within biological systems .
Biological Activity Overview
The biological activity of This compound has been linked to various pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines, including breast and ovarian cancers. For instance, benzoylpiperidine derivatives have shown IC50 values ranging from 19.9 to 75.3 µM against human cancer cells .
- Neuroprotective Effects : The piperidine ring is often associated with neuroprotective properties, potentially making this compound relevant for neurological disorders.
- Enzyme Inhibition : The compound may act as a reversible inhibitor for certain enzymes, with competitive behavior observed in Michaelis-Menten kinetic studies .
In vitro studies are crucial for elucidating the mechanisms through which this compound exerts its biological effects. Key mechanisms may include:
- Interaction with Biological Macromolecules : Studies utilizing techniques such as molecular docking can help visualize how the compound interacts with target enzymes and receptors, enhancing our understanding of its pharmacodynamics.
- Metabolic Pathways : Understanding how this compound is metabolized within biological systems is essential for predicting its efficacy and safety. The hydroxyethyl group may play a role in metabolic stability.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of This compound , a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Hydroxyethyl)piperidine | Hydroxyethyl group on piperidine | Lacks the carbamate functional group |
| Benzyl carbamate | Benzyl ester of carbamic acid | Simpler structure, less biological activity |
| 4-(Hydroxyethyl)-piperidine | Hydroxyethyl substitution on piperidine | Does not contain an ester linkage |
This table illustrates that the combination of a piperidine ring with both hydroxyethyl and benzyl functionalities may enhance lipophilicity and biological interactions compared to simpler derivatives .
Case Studies and Research Findings
Research has demonstrated that compounds similar to This compound possess significant therapeutic potential. Notable findings include:
- Antiproliferative Studies : A study on benzoylpiperidine derivatives indicated promising anticancer activity, with modifications leading to improved potency against specific cancer cell lines .
- Enzyme Interaction Studies : Investigations into the interaction between these compounds and metabolic enzymes have provided insights into their mechanism of action, revealing competitive inhibition profiles that suggest therapeutic relevance in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester and its analogs:
Structural and Functional Insights
Substituent Effects: The hydroxyethyl group in the parent compound enhances polarity and hydrogen-bonding capacity, which may improve water solubility compared to purely alkyl-substituted analogs (e.g., isopropyl derivative in ).
Ring Size and Conformation :
- The pyrrolidine analog (5-membered ring, ) exhibits reduced ring flexibility compared to the 6-membered piperidine core, which could affect binding to rigid biological targets (e.g., enzymes with narrow active sites).
Carbamate Modifications: The biphenyl-2-ylcarbamate variant () introduces extended aromaticity, likely enhancing interactions with hydrophobic pockets in proteins (e.g., serotonin or dopamine receptors).
Biological Relevance: Piperidine derivatives are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
